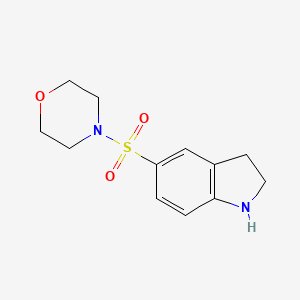

5-(Morpholin-4-ylsulfonyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-02-2 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Modeling of 5-(Morpholin-4-ylsulfonyl)indoline Binding: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of 5-(morpholin-4-ylsulfonyl)indoline, a key scaffold in the development of kinase and carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind methodological choices, offering a self-validating framework for investigating the interaction of this class of molecules with their protein targets. The guide will cover the entire workflow, from system preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, with a focus on practical application and scientific integrity.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry. The morpholine group is often introduced to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[3] The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[4] Furthermore, indoline and its derivatives have been explored as inhibitors of a range of protein targets, including tyrosine kinases.[5][6]

Given the therapeutic potential of compounds containing this scaffold, a robust in silico modeling strategy is essential for understanding their mechanism of action, predicting binding affinities, and guiding the rational design of more potent and selective inhibitors. This guide will use the inhibition of carbonic anhydrase IX (CA IX), a key target in cancer therapy, as a primary example to illustrate the modeling workflow.[1][7]

The Computational Modeling Workflow: A Validated Approach

Our in silico investigation is structured as a multi-step process, designed to provide a comprehensive understanding of the ligand-protein interaction. Each step builds upon the previous one, creating a self-validating system where the results of one method inform and corroborate the next.

Figure 1: The overall in silico modeling workflow.

Part I: System Preparation - The Foundation of Accurate Modeling

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of the ligand and the protein target. This preparatory phase is arguably the most critical part of the entire workflow.

Ligand Preparation

The 3D structure of this compound can be obtained from chemical databases such as PubChem or sketched using molecular building software.

Protocol 1: Ligand Preparation for Docking and Simulation

-

Obtain 3D Coordinates:

-

Download the structure from a database like PubChem or sketch it in a molecular editor.

-

Save the structure in a common format like SDF or MOL2.

-

-

Generate a Low-Energy Conformation:

-

Use a computational chemistry tool to perform an initial energy minimization of the ligand. This removes any steric clashes and results in a more realistic starting conformation.

-

-

Assign Protonation States and Charges:

-

Determine the likely protonation state of the ligand at physiological pH (around 7.4). For this compound, the morpholine nitrogen is weakly basic and will likely be protonated.

-

Assign partial atomic charges using a reliable method. For consistency with the protein force field, it is recommended to use a method compatible with the chosen force field (e.g., AM1-BCC for AMBER, or a compatible method for CHARMM).

-

Protein Target Preparation

For this guide, we will focus on human carbonic anhydrase IX (CA IX) as the protein target. A suitable crystal structure with a bound sulfonamide inhibitor is essential for defining the binding pocket.

Protocol 2: Protein Preparation for Docking and Simulation

-

Select a High-Quality Crystal Structure:

-

Search the RCSB Protein Data Bank (PDB) for a high-resolution crystal structure of human CA IX, preferably with a bound sulfonamide inhibitor.[8] For example, PDB ID 5sz5 has been used for docking indoline analogs.[1] Other suitable PDB IDs for CA IX with bound sulfonamides include 6G9U, 8Q19, and 9R30.[9][10][11]

-

Choose a structure with good resolution (ideally < 2.5 Å) and without missing residues in the binding site.

-

-

Pre-process the PDB File:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to defining the binding site.

-

If the biological assembly is a multimer, decide whether to use the entire multimer or a single protomer for the simulation, based on the location of the binding site relative to the interfaces.

-

-

Add Hydrogen Atoms and Assign Protonation States:

-

Use software like AutoDockTools or Maestro to add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[11][12]

-

Predict the protonation states of histidine residues, as their charge and hydrogen-bonding capacity can be critical for ligand binding. This can be done based on the local hydrogen-bonding network.

-

-

Energy Minimization of the Protein:

-

Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the addition of hydrogen atoms. This should be a constrained minimization, where the backbone atoms are restrained to prevent significant deviation from the crystal structure.

-

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[13] It is a crucial step for generating a plausible starting structure for more rigorous computational analyses like molecular dynamics simulations.

Causality Behind Method Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.[14][15] Its scoring function is designed to predict binding affinity with reasonable accuracy and computational efficiency, making it suitable for initial screening and pose prediction.[11][12][16]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom types. AutoDockTools can be used for this conversion.[17]

-

-

Define the Binding Site (Grid Box):

-

Define a search space (a "grid box") that encompasses the active site of the protein. The dimensions and center of this box are critical. If a co-crystallized ligand is present in the template PDB structure, center the grid box on this ligand to ensure the search is focused on the known binding pocket.

-

-

Configure and Run the Docking Simulation:

-

Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

-

Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

-

Analyze the Docking Results:

-

AutoDock Vina will generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.[13]

-

Visualize the top-ranked poses in the context of the protein's active site using molecular visualization software like PyMOL or Chimera.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the active site zinc ion) for the top-ranked poses. The sulfonamide group should be oriented towards the zinc ion in the active site of carbonic anhydrase.[4]

-

| Parameter | Recommended Value/Setting | Rationale |

| Grid Box Center | Centered on the co-crystallized ligand | Focuses the search on the known active site. |

| Grid Box Size | ~25 x 25 x 25 Å | Large enough to allow for ligand flexibility, but not so large as to be computationally inefficient. |

| Exhaustiveness | 8 (default) to 32 (for higher accuracy) | Controls the thoroughness of the conformational search. |

| Number of Modes | 9 (default) | The number of binding poses to be generated. |

Table 1: Recommended AutoDock Vina Parameters for Docking to Carbonic Anhydrase IX.

Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[18][19] This is crucial for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding.

Causality Behind Method Selection: GROMACS is a versatile and high-performance MD simulation package that is well-suited for protein-ligand simulations.[10][20][21][22] We will use the CHARMM36 force field, which is a robust and widely validated force field for biomolecular simulations and is compatible with parameters for small molecules generated by the CGenFF server.[15][23]

Figure 2: Workflow for setting up a protein-ligand MD simulation with GROMACS.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

-

Generate Ligand Topology and Parameters:

-

Use the CGenFF server to generate a CHARMM-compatible topology and parameter file for this compound.[15][24] Pay close attention to the penalty scores for the generated parameters; high penalties may indicate a need for further validation or refinement.[15]

-

Convert the CHARMM-formatted output to a GROMACS-compatible format using provided scripts.[25]

-

-

Prepare the System Topology:

-

Generate a GROMACS topology for the protein using the pdb2gmx tool, selecting the CHARMM36 force field.[26]

-

Combine the protein and ligand topologies into a single system topology file.

-

-

Create the Simulation Box and Solvate:

-

Define a simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a minimum distance between the protein and the box edges (e.g., 1.0 nm).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

-

Add Ions to Neutralize the System:

-

Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.

-

-

System Equilibration:

-

Perform a two-stage equilibration process:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to relax around the protein and ligand while restraining the protein and ligand heavy atoms.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to ensure the system reaches the correct density.

-

-

-

Production MD Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the protein-ligand complex adequately.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Interaction Energy Analysis: To calculate the non-bonded interaction energies between the ligand and specific protein residues.

-

-

Part IV: Binding Free Energy Calculations - Quantifying the Interaction

To obtain a more quantitative estimate of the binding affinity, we can use end-point free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[19][23][27] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[6][28]

Causality Behind Method Selection: MM/PBSA and MM/GBSA offer a good balance between computational cost and accuracy, making them popular for ranking a series of ligands or for providing a more refined estimate of binding affinity than docking scores alone.[19]

Protocol 5: MM/PBSA Binding Free Energy Calculation

-

Extract Snapshots from the MD Trajectory:

-

From the production MD trajectory, extract a set of representative snapshots of the protein-ligand complex (e.g., every 100 ps from a stable portion of the trajectory).

-

-

Calculate the Individual Energy Components:

-

For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

-

Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann or Generalized Born model.

-

Non-polar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Calculate the Binding Free Energy:

-

The binding free energy (ΔG_bind) is calculated using the following equation:

-

ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS>

-

Where ΔG_solv = ΔG_polar + ΔG_nonpolar

-

The entropic term (-TΔS) is often neglected in routine calculations due to its high computational cost and potential for large errors, leading to a relative binding free energy.

-

-

-

Analyze and Interpret the Results:

-

The calculated binding free energy can be compared with experimental data, such as Ki or IC50 values, to validate the computational model. For example, a series of 1-acylated indoline-5-sulfonamides have reported Ki values against CA IX in the range of 132.8 nM to over 10,000 nM.[1][7] A successful in silico model should be able to reproduce the relative ranking of these compounds.

-

| Compound Series | Target | Reported Ki (nM) | Reported IC50 (µM) on MCF7 cells (hypoxia) |

| 1-Acylated indoline-5-sulfonamides | CA IX | 132.8 - >10,000 | N/A |

| 1-Acylated indoline-5-sulfonamides | CA XII | 41.3 - >10,000 | N/A |

| Compound 4f | CA IX / CA XII | Potent inhibitor | 12.9 |

| Compound 4e | CA IX / CA XII | Potent inhibitor | 20.2 |

Table 2: Experimental Binding Data for Indoline-5-Sulfonamide Derivatives for Model Validation.[1][3][7]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to its protein targets, with a specific focus on carbonic anhydrase IX. By following these protocols, researchers can gain valuable insights into the molecular basis of ligand recognition, predict binding affinities, and guide the design of novel therapeutic agents.

The self-validating nature of this workflow, where the outputs of one stage inform and are tested by the next, is crucial for building confidence in the predictive power of the models. The integration of experimental data for validation is a cornerstone of this approach.

Future work could involve the application of more advanced techniques, such as enhanced sampling methods to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the interactions within the enzyme active site, particularly the coordination to the zinc ion.

References

-

Pchelkina, Y. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]

-

Bavetsias, V., & Large, J. M. (2000). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Mini reviews in medicinal chemistry, 1(4), 349-371. [Link]

-

Pchelkina, Y. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

-

Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. [Link]

-

RCSB PDB. (n.d.). PDB ID: 8Q19. [Link]

-

Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]

-

GROMACS. (n.d.). Force fields. [Link]

-

RCSB PDB. (n.d.). PDB ID: 8CO3. [Link]

-

El-Faham, A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 41(20), 10173-10192. [Link]

-

RCSB PDB. (n.d.). Homepage. [Link]

-

Akocak, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European journal of medicinal chemistry, 127, 1030–1039. [Link]

-

De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 294–300. [Link]

-

Forli, S., et al. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508. [Link]

-

RCSB PDB. (n.d.). PDB ID: 9R30. [Link]

-

CGenFF Program. (n.d.). SilcsBio User Guide. [Link]

-

Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular informatics, 31(2), 114–122. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Mohammat, A., et al. (1998). A new class of protein tyrosine kinase inhibitors based on oxindole core. Journal of medicinal chemistry, 41(4), 515–524. [Link]

-

Nocentini, A., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1645–1654. [Link]

-

Christianson, D. W., & Fierke, C. A. (1996). Carbonic anhydrase: evolution of the zinc binding site by nature and by design. Accounts of chemical research, 29(7), 331–339. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(23), 4376. [Link]

-

RCSB PDB. (n.d.). PDB ID: 6G9U. [Link]

-

Khan, M. I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 28(13), 5001. [Link]

-

Matulienė, J., et al. (2023). CA IX-selective high-affinity inhibitor binding and phenotypic outcomes in SK-N-AS cell line. FEBS Open Bio, 13(7), 1264-1275. [Link]

-

GROMACS. (n.d.). Force fields in GROMACS. [Link]

-

Lemkul, J. A. (2019). GROMACS Tutorial - Protein-Ligand Complex. [Link]

-

Monti, S. M., et al. (2012). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of enzyme inhibition and medicinal chemistry, 27(6), 862–867. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

-

Vaškevičiūtė, G., et al. (2022). High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX. Bioconjugate chemistry, 33(3), 488–497. [Link]

-

Shilkar, D. (2023). Ligand parameterization in GROMACS. [Link]

-

Tasleem, M., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC medicinal chemistry, 14(10), 2004–2018. [Link]

-

Greasley, S. E., et al. (2018). Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. [Link]

-

Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382. [Link]

-

Sharma, A., et al. (2023). in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. [Link]

-

Scamander. (2021). Alternative to CGenFF for generating large ligand topology. GROMACS forums. [Link]

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of medicinal chemistry, 39(9), 1823–1835. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Carbonic anhydrase activation profile of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Protein-Ligand Complex [mdtutorials.com]

- 16. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 20. mdpi.com [mdpi.com]

- 21. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 22. Force field - GROMACS 2026.0 documentation [manual.gromacs.org]

- 23. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 24. CGenFF Program — SilcsBio User Guide [docs.silcsbio.com]

- 25. deepakshilkar.in [deepakshilkar.in]

- 26. rcsb.org [rcsb.org]

- 27. biorxiv.org [biorxiv.org]

- 28. rcsb.org [rcsb.org]

Spectroscopic Characterization of 5-(Morpholin-4-ylsulfonyl)indoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 5-(Morpholin-4-yl)indoline in Kinase Inhibition

5-(Morpholin-4-yl)indoline is a heterocyclic compound of significant interest in pharmaceutical research, primarily serving as a key intermediate in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. The indoline scaffold, coupled with the morpholinosulfonyl group, provides a unique three-dimensional structure that can be tailored for high-affinity binding to the active sites of various tyrosine kinases.[1]

A deep understanding of the molecular structure and purity of 5-(Morpholin-4-yl)indoline is paramount for ensuring the quality, efficacy, and safety of the final drug product. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the state-of-the-art methodologies for their acquisition and interpretation. While experimentally derived spectra for this specific molecule are not publicly available, this guide will present a robust predictive analysis grounded in the well-established spectroscopic behavior of its constituent chemical moieties.

Predicted Spectroscopic Data

The molecular formula for 5-(Morpholin-4-yl)indoline is C₁₂H₁₆N₂O₃S, with a molecular weight of 268.33 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 5-(Morpholin-4-ylsulfonyl)indoline, based on the known spectral data of indoline and morpholine derivatives.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (NH) | 4.0 - 5.0 | br s | 1H | - |

| H-7 | 7.5 - 7.6 | d | 1H | ~8.0 |

| H-6 | 7.3 - 7.4 | dd | 1H | ~8.0, ~2.0 |

| H-4 | 7.2 - 7.3 | d | 1H | ~2.0 |

| H-2 | 3.6 - 3.7 | t | 2H | ~8.0 |

| H-3 | 3.1 - 3.2 | t | 2H | ~8.0 |

| Morpholine (H-8, H-12) | 3.7 - 3.8 | t | 4H | ~4.8 |

| Morpholine (H-9, H-11) | 3.0 - 3.1 | t | 4H | ~4.8 |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7a | 150 - 152 |

| C-3a | 130 - 132 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 124 - 126 |

| C-4 | 110 - 112 |

| C-2 | 47 - 49 |

| C-3 | 29 - 31 |

| Morpholine (C-8, C-12) | 66 - 68 |

| Morpholine (C-9, C-11) | 46 - 48 |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound.

Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z |

| [M+H]⁺ | 269.0958 |

| [M+Na]⁺ | 291.0777 |

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways for sulfonamides often involve cleavage of the S-N and S-C bonds.

| Fragment Ion | Predicted m/z | Description |

| C₈H₉N₂O₂S⁺ | 201.0436 | Loss of morpholine |

| C₈H₈N⁺ | 118.0657 | Indoline cation |

| C₄H₈NO⁺ | 86.0606 | Morpholine cation |

| C₄H₁₀NO₂S⁺ | 136.0432 | Morpholinylsulfonyl cation |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently sonicate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

2. Instrument Setup and Data Acquisition:

-

Set up the electrospray ionization source in positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 100-500).

-

To obtain fragmentation data, perform a product ion scan on the [M+H]⁺ precursor ion (m/z 269.1).

Data Interpretation and Structural Elucidation

A meticulous analysis of the acquired NMR and MS data is essential for confirming the structure of this compound.

NMR Spectral Interpretation

-

¹H NMR: The proton spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons of the indoline ring will appear in the downfield region, while the aliphatic protons of the indoline and morpholine rings will be found in the upfield region. The integration of the signals will correspond to the number of protons in each environment. The splitting patterns (multiplicity) will reveal the number of neighboring protons.

-

¹³C NMR: The carbon spectrum will indicate the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals will be characteristic of the different functional groups present.

-

2D NMR: COSY will establish proton-proton correlations, HSQC will correlate directly bonded protons and carbons, and HMBC will reveal long-range proton-carbon correlations, allowing for the unambiguous assignment of all atoms in the molecule.

Mass Spectral Interpretation

-

The high-resolution mass of the [M+H]⁺ ion will provide the elemental composition of the molecule, confirming its molecular formula.

-

The fragmentation pattern observed in the MS/MS spectrum will provide valuable structural information. The presence of characteristic fragment ions corresponding to the loss of the morpholine moiety and the formation of the indoline and morpholine cations will further corroborate the proposed structure.

Conclusion

The spectroscopic characterization of 5-(Morpholin-4-yl)indoline is a critical step in its application as a building block for kinase inhibitors. This technical guide provides a comprehensive framework for the prediction, acquisition, and interpretation of its NMR and MS data. By following the detailed protocols and interpretative guidelines presented herein, researchers and drug development professionals can ensure the structural integrity and purity of this important synthetic intermediate, thereby contributing to the development of novel and effective cancer therapeutics.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for ESI-MS spectroscopic analysis.

References

Sources

The Indoline-5-sulfonamide Core: A Privileged Scaffold for Targeting Tumor Hypoxia and Acidosis in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indoline-5-sulfonamide core has emerged as a significant pharmacophore in modern oncology research, primarily due to its potent and selective inhibition of tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes play a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, which are hallmarks of aggressive tumors and are associated with therapeutic resistance. This technical guide provides a comprehensive overview of the indoline-5-sulfonamide scaffold, from its fundamental chemical properties and synthesis to its detailed mechanism of action and its application in the development of novel anticancer agents. We will delve into the structure-activity relationships that govern its inhibitory potency, provide detailed experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its therapeutic potential.

The Rationale: Targeting a Fundamental Pillar of Tumor Survival

Solid tumors are characterized by regions of low oxygen, or hypoxia, a consequence of rapid cell proliferation outstripping the local blood supply.[1] In response to hypoxia, cancer cells upregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions.[1] One of the critical downstream effects of HIF-1α activation is the increased expression of transmembrane carbonic anhydrases, specifically CA IX and CA XII.[2][3]

These enzymes are pivotal for tumor cell survival and progression.[4][5] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] By efficiently managing proton flux, CA IX and CA XII help maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular tumor microenvironment (TME).[6][7] This "reverse pH gradient" is advantageous for cancer cells, promoting invasion, metastasis, and resistance to both chemotherapy and radiotherapy.[8][9]

The indoline-5-sulfonamide core has been extensively investigated as a potent inhibitor of these tumor-associated CAs.[2][10][11] The sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group that can effectively chelate the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[12] The indoline scaffold provides a rigid and tunable platform for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: The role of the indoline-5-sulfonamide core in targeting the hypoxia-induced pathway in cancer.

The Core Structure and its Synthesis: A Modular Approach to Drug Design

The indoline-5-sulfonamide scaffold is a bicyclic heterocyclic system that provides a versatile platform for chemical modification. The core can be readily synthesized and subsequently derivatized, most commonly at the N-1 position of the indoline ring.

General Synthesis of the Indoline-5-sulfonamide Core

A common synthetic route to the indoline-5-sulfonamide core involves a multi-step process starting from commercially available materials. While various specific methods exist, a general and adaptable protocol is outlined below.

Figure 2: A generalized synthetic workflow for the indoline-5-sulfonamide core.

Protocol: Synthesis of 1-Acyl-Indoline-5-sulfonamides

The N-1 position of the indoline-5-sulfonamide core is a key point for diversification to explore structure-activity relationships. Acylation of this position has been shown to significantly influence the inhibitory potency and selectivity of the resulting compounds.[13]

Materials:

-

Indoline-5-sulfonamide

-

Appropriate acyl chloride or acid anhydride

-

Pyridine or another suitable base

-

Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline-5-sulfonamide (1 equivalent) in anhydrous CHCl₃.

-

Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and stir at room temperature.

-

Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with CHCl₃ and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified 1-acyl-indoline-5-sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary anticancer mechanism of indoline-5-sulfonamide derivatives is the inhibition of carbonic anhydrases IX and XII.[2][10]

Inhibition of Carbonic Anhydrases

The sulfonamide group of the indoline-5-sulfonamide core coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the CO₂ hydration reaction. This binding blocks the catalytic activity of the enzyme, leading to an accumulation of intracellular protons and a decrease in extracellular acidification.[14] This disruption of pH homeostasis can trigger apoptosis and inhibit tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on 1-acylated indoline-5-sulfonamide derivatives.[11]

-

The Sulfonamide Group: This is essential for activity, acting as the primary zinc-binding moiety.

-

The Indoline Scaffold: Provides a rigid framework and influences the overall lipophilicity and orientation of the molecule within the active site.

-

The N-1 Acyl Group: The nature of the acyl group at the N-1 position is a critical determinant of potency and selectivity.

-

Aromatic acyl groups, particularly those with halogen substitutions (e.g., chloro, fluoro), often exhibit enhanced potency.

-

The position and number of substituents on the aromatic ring can fine-tune the inhibitory activity against different CA isoforms. For example, some derivatives show selectivity for the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, which is crucial for minimizing off-target effects.

-

| Compound ID | N-1 Substituent | CA IX Kᵢ (nM)[11] | CA XII Kᵢ (nM)[11] | MCF-7 IC₅₀ (µM)[11] |

| 4a | Benzoyl | >10000 | 108.4 | >50 |

| 4f | 3-Chlorobenzoyl | 132.8 | 41.3 | 12.9 (hypoxia) |

| 4g | 4-Chlorobenzoyl | 2890 | 50.1 | 28.7 (hypoxia) |

| 4h | 3,4-Dichlorobenzoyl | 10000 | 44.5 | >50 |

Table 1: Inhibitory activities (Kᵢ) against human CA IX and XII and antiproliferative activity (IC₅₀) against MCF-7 breast cancer cells for selected 1-acyl-indoline-5-sulfonamide derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of novel indoline-5-sulfonamide derivatives, a series of in vitro assays are essential.

Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the pH change of a buffer solution using a pH indicator.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA IX, hCA XII)

-

Test compounds (indoline-5-sulfonamide derivatives)

-

Buffer solution (e.g., TRIS buffer)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and test compounds in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In the stopped-flow instrument's syringe, prepare the assay buffer containing the CA enzyme and the pH indicator. In the other syringe, prepare the CO₂-saturated water.

-

Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound for a defined period.

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is detected as a change in the absorbance of the pH indicator.

-

Data Analysis: The initial rates of the reaction are measured. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A431)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indoline-5-sulfonamide derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The indoline-5-sulfonamide core represents a highly promising scaffold for the development of targeted anticancer therapies. Its ability to effectively inhibit tumor-associated carbonic anhydrases addresses a critical mechanism of tumor survival and progression. The modular nature of its synthesis allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties.

Future research in this area will likely focus on:

-

Improving Isoform Selectivity: Designing derivatives with even greater selectivity for CA IX and XII over other isoforms to minimize potential side effects.

-

Combination Therapies: Investigating the synergistic effects of indoline-5-sulfonamide CA inhibitors with other anticancer agents, such as conventional chemotherapeutics or immunotherapy. By normalizing the tumor microenvironment, these inhibitors may enhance the efficacy of other treatments.

-

Drug Delivery Systems: Developing targeted delivery systems to specifically deliver these inhibitors to the tumor site, thereby increasing their therapeutic index.

-

Exploration of Other Targets: While the primary focus has been on carbonic anhydrases, the privileged nature of the indoline scaffold warrants investigation into its potential to interact with other cancer-relevant targets.[15]

References

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

-

Jittiwat, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31754–31767. [Link]

-

Shaik, M. B. (2026). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. International Journal of Pharmaceutical Sciences, 4(1), 2924-2952. [Link]

-

Li, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

-

Abdel-Rahman, M. A., et al. (2011). Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4848-4852. [Link]

-

Wang, S. Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095. [Link]

-

Bull, J. A., et al. (2014). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 12(35), 6753-6771. [Link]

-

Parks, S. K., et al. (2020). Tumor acidity: From hallmark of cancer to target of treatment. Frontiers in Oncology, 10, 575. [Link]

-

Kalin, S., et al. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1937-1955. [Link]

-

Mboge, M. Y., et al. (2019). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers, 11(10), 1459. [Link]

-

Peppicelli, S., et al. (2020). On the Importance of Acidity in Cancer Cells and Therapy. International Journal of Molecular Sciences, 21(18), 6692. [Link]

-

Merchant, R. R., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9326-9330. [Link]

-

Tafreshi, N. K., et al. (2014). Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases. Subcellular Biochemistry, 75, 221-254. [Link]

-

Noman, M. Z., et al. (2018). Hypoxia and acidosis: immune suppressors and therapeutic targets. Immunology, 154(3), 333-340. [Link]

-

Gu, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22005-22013. [Link]

-

DeClerck, K., & Elble, R. C. (2010). The role of hypoxia and acidosis in promoting metastasis and resistance to chemotherapy. Frontiers in Bioscience (Landmark Edition), 15, 213-225. [Link]

-

Mboge, M. Y., et al. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 23(8), 1856. [Link]

-

Mahon, B. P., & McKenna, R. (2018). Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. International Journal of Molecular Sciences, 19(9), 2765. [Link]

Sources

- 1. Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside [mdpi.com]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Tumor acidity: From hallmark of cancer to target of treatment [frontiersin.org]

- 9. imrpress.com [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Carbonic anhydrase IX inhibition assay protocol using 5-(Morpholin-4-ylsulfonyl)indoline

A Robust Colorimetric Assay for Screening Inhibitors of Carbonic Anhydrase IX using 5-(Morpholin-4-ylsulfonyl)indoline

Abstract

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, playing a pivotal role in tumor acidosis, proliferation, and metastasis.[1][2][3] Its limited expression in normal tissues makes it an attractive and well-validated target for anticancer drug development.[1][4] This document provides a comprehensive, field-proven protocol for determining the inhibitory potency of novel compounds against human recombinant CA-IX, using this compound as a representative test inhibitor. The described method is a colorimetric assay based on the esterase activity of CA-IX, which offers a reliable, high-throughput-compatible format for screening and characterizing potential CA-IX inhibitors.

Introduction: The Significance of Targeting CA-IX in Oncology

The tumor microenvironment is characterized by hypoxia (low oxygen) and acidosis (low extracellular pH), conditions that drive tumor progression and resistance to therapy.[2][5] Carbonic Anhydrase IX is a key player in the adaptation of cancer cells to these harsh conditions.[2] Induced by hypoxia-inducible factor-1 (HIF-1), CA-IX is a transmembrane enzyme with an extracellular active site.[6] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7] This catalytic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, thereby promoting cancer cell survival, proliferation, and invasion.[5][6]

Given its crucial role in tumorigenesis and its selective expression on tumor cells, CA-IX has emerged as a promising target for the development of novel anticancer therapeutics.[1][3] Small-molecule inhibitors, particularly those from the sulfonamide class, have shown significant promise in preclinical studies, with some advancing to clinical trials.[1][8] These inhibitors typically function by coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1]

The indoline-5-sulfonamide scaffold has been identified as a promising core structure for the development of potent and selective CA-IX inhibitors.[9][10] This protocol will utilize this compound, a representative compound from this class, to demonstrate a robust and reproducible method for assessing CA-IX inhibition.

Assay Principle: The p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

While the physiological substrate of CA-IX is CO₂, its esterase activity provides a convenient basis for a colorimetric assay.[11][12] In this assay, CA-IX catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetic acid. The product, p-nitrophenol, is a chromophore that exhibits strong absorbance at 400 nm upon deprotonation at alkaline pH.[13][14]

The rate of p-nitrophenol formation is directly proportional to the CA-IX enzyme activity. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a reduced absorbance signal.[15][16] By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[17][18]

Diagram 1: Catalytic Mechanism of CA-IX

Caption: CA-IX catalyzes the hydration of CO₂ to bicarbonate and protons in the extracellular space.

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Human Recombinant CA-IX | R&D Systems | 2188-CA | -80°C |

| This compound | Custom Synthesis/Supplier | N/A | Room Temperature, Desiccated |

| p-Nitrophenyl Acetate (p-NPA) | Sigma-Aldrich | N8130 | 2-8°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |

| 96-well, flat-bottom microplates | Corning | 3596 | Room Temperature |

| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 | Room Temperature |

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed. All reactions should be performed in triplicate.

Reagent Preparation

-

Assay Buffer (20 mM Tris-HCl, pH 7.5): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5 with HCl. Dilute to a final concentration of 20 mM with ultrapure water.

-

CA-IX Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized human recombinant CA-IX in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

CA-IX Working Solution (2 µg/mL): On the day of the assay, dilute the CA-IX stock solution to 2 µg/mL in ice-cold Assay Buffer. Keep on ice.

-

p-NPA Substrate Stock Solution (100 mM): Dissolve p-NPA in DMSO to a final concentration of 100 mM. This solution can be stored at -20°C for up to one month.

-

p-NPA Working Solution (3 mM): Immediately before use, dilute the p-NPA stock solution in Assay Buffer to a final concentration of 3 mM.

-

Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

Experimental Workflow

Diagram 2: Experimental Workflow for CA-IX Inhibition Assay

Caption: A step-by-step workflow for the colorimetric CA-IX inhibition assay.

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

-

Similarly, prepare serial dilutions of the Acetazolamide positive control.

-

-

Plate Setup:

-

Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate.

-

For the 100% activity control (no inhibition), add 2 µL of 100% DMSO.

-

For the blank (no enzyme) control, add 2 µL of 100% DMSO.

-

-

Enzyme Addition:

-

Add 178 µL of Assay Buffer to the blank wells.

-

Add 178 µL of CA-IX Working Solution (2 µg/mL) to all other wells (inhibitor and 100% activity control wells).

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 20 µL of the 3 mM p-NPA Working Solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

-

The final concentration of p-NPA in the reaction will be 0.3 mM, and the final concentration of CA-IX will be 1.78 µg/mL. The final DMSO concentration should be kept constant at 1%.

-

-

Incubation:

-

Immediately mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 400 nm using a microplate reader.

-

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of CA-IX inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Ainhibitor - Ablank) / (A100% activity - Ablank)] x 100

Where:

-

Ainhibitor is the absorbance of the well containing the inhibitor.

-

Ablank is the absorbance of the well with no enzyme.

-

A100% activity is the absorbance of the well with enzyme but no inhibitor.

Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%.[17] To determine the IC₅₀, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC₅₀ value.[17][18] GraphPad Prism or similar software is recommended for this analysis.

Expected Results and Troubleshooting

Expected Results: A successful assay will show a clear dose-dependent inhibition of CA-IX activity by this compound and the positive control, Acetazolamide. The 100% activity control should have a significantly higher absorbance than the blank, indicating robust enzyme activity.

| Concentration | % Inhibition (Acetazolamide) | % Inhibition (Test Compound) |

| 100 µM | 98% | 95% |

| 10 µM | 92% | 88% |

| 1 µM | 75% | 65% |

| 100 nM | 55% | 48% |

| 10 nM | 25% | 20% |

| 1 nM | 5% | 3% |

| IC₅₀ | ~80 nM | ~150 nM |

Table 1: Representative data for CA-IX inhibition. These are example values and will vary depending on the specific inhibitor and assay conditions.

Troubleshooting Guide:

| Issue | Possible Cause(s) | Solution(s) |

| High background in blank wells | Spontaneous hydrolysis of p-NPA. | Prepare p-NPA working solution immediately before use. Ensure the pH of the assay buffer is correct. |

| Low signal in 100% activity wells | Inactive enzyme. | Use a fresh aliquot of enzyme. Ensure proper storage at -80°C. Confirm protein concentration. |

| Inconsistent results between replicates | Pipetting errors, improper mixing. | Use calibrated pipettes. Ensure thorough mixing after each addition step. |

| No inhibition observed | Inactive inhibitor, incorrect concentration range. | Verify the integrity and solubility of the inhibitor. Test a wider range of concentrations. |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for assessing the inhibitory activity of compounds against human carbonic anhydrase IX. By leveraging a straightforward colorimetric readout, this assay is well-suited for both primary screening of compound libraries and detailed characterization of lead candidates like this compound. The accurate determination of IC₅₀ values is crucial for the structure-activity relationship (SAR) studies that drive the optimization of potent and selective CA-IX inhibitors for cancer therapy.

References

-

Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]

-

The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC - NIH. Available at: [Link]

-

Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration. PMC - NIH. Available at: [Link]

-

IC50 Determination. edX. Available at: [Link]

-

Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central. Available at: [Link]

-

Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. PubMed Central. Available at: [Link]

-

How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. Available at: [Link]

-

Carbonic anhydrase 9. Wikipedia. Available at: [Link]

-

Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. Available at: [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Available at: [Link]

-

Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

-

Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available at: [Link]

-

A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Available at: [Link]

-

IC50. Wikipedia. Available at: [Link]

-

Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Available at: [Link]

-

Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Available at: [Link]

-

Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers. Available at: [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

-

Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. Available at: [Link]

-

Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Available at: [Link]

-

Molecular mechanisms of carbonic anhydrase IX-mediated pH regulation under hypoxia. Ovid. Available at: [Link]

-

Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Available at: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

-

(PDF) The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Available at: [Link]

-

Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. NIH. Available at: [Link]

-

I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ? ResearchGate. Available at: [Link]

-

Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. Available at: [Link]

-

The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PubMed. Available at: [Link]

-

Carbonic anhydrase 9. Grokipedia. Available at: [Link]

-

The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed. Available at: [Link]

-

4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. ResearchGate. Available at: [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. ovid.com [ovid.com]

- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. courses.edx.org [courses.edx.org]

- 18. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Formulation of 5-(Morpholin-4-ylsulfonyl)indoline in Biological Studies

Abstract

This technical guide provides a comprehensive framework for the formulation of 5-(Morpholin-4-ylsulfonyl)indoline, a novel investigational compound, for both in vitro and in vivo biological evaluation. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, this document outlines systematic approaches to address the anticipated poor aqueous solubility of this indoline derivative. We present detailed protocols for solubility assessment, vehicle selection, and the preparation of various formulations, including solutions and suspensions. The rationale behind each step is elucidated to empower researchers in making informed decisions, ensuring data integrity and reproducibility in preclinical studies.

Introduction: The Scientific Context of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The addition of a sulfonamide group, as seen in related indoline-5-sulfonamides, has been shown to confer inhibitory activity against key enzymes implicated in cancer, such as carbonic anhydrases.[4] Furthermore, the morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles and biological activity.[5][6][7]

Given these structural precedents, this compound is a compound of significant interest for biological investigation. However, the combination of a rigid heterocyclic core and a sulfonyl group suggests that this molecule will likely exhibit poor aqueous solubility. This presents a significant hurdle for biological testing, as achieving adequate concentrations in aqueous assay buffers and ensuring sufficient bioavailability in animal models is critical for obtaining meaningful data.[8][9]

This guide provides a systematic approach to formulating this compound, enabling researchers to navigate the challenges of its physicochemical properties and unlock its therapeutic potential.

Pre-Formulation Studies: Characterizing the Compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy.

Solubility Determination

The initial step is to determine the solubility of the compound in a range of pharmaceutically acceptable solvents and buffers. This information will guide the selection of an appropriate formulation approach.

Protocol 1: Equilibrium Solubility Measurement

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

-

Seal the vials and agitate at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent/Vehicle | Class | Purpose in Formulation |

| Deionized Water | Aqueous | Baseline solubility |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Physiological relevance for in vitro assays |

| 0.1 N Hydrochloric Acid (HCl) | Acidic Buffer | Simulates gastric fluid |

| pH 6.8 Buffer | Buffer | Simulates intestinal fluid |

| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | High solubilizing capacity for stock solutions |

| Ethanol (EtOH) | Organic Co-solvent | Common vehicle component |

| Polyethylene Glycol 400 (PEG-400) | Non-ionic Surfactant/Co-solvent | Solubilizer for oral and parenteral formulations |

| Propylene Glycol (PG) | Co-solvent | Common vehicle component |

| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Wetting agent and solubilizer |

| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Suspending Agent | Vehicle for suspension formulations |

Formulation Strategies for In Vitro Studies

For most in vitro assays, the primary goal is to prepare a concentrated stock solution that can be diluted into the aqueous assay buffer without precipitation.

DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro screening.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

-

Calculate the mass of this compound required to prepare the desired volume and concentration (e.g., for 1 mL of a 10 mM solution).

-

Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

-

Add the calculated volume of high-purity, anhydrous DMSO.

-

Vortex thoroughly and sonicate if necessary to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality and Trustworthiness: The final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts. A vehicle control (assay medium with the same final concentration of DMSO) must always be included in the experiment.

Formulation Strategies for In Vivo Studies

The selection of a vehicle for animal studies is critical and must balance the need for adequate drug exposure with the physiological tolerance of the animal.[10][11][12] The choice of formulation will depend on the route of administration, the required dose, and the pharmacokinetic properties of the compound.

Solution Formulations

If the required dose can be dissolved in a tolerable volume of a pharmaceutically acceptable vehicle, a solution is generally the preferred formulation due to uniform dosing and predictable absorption.

Table 2: Example Solution Formulations for Oral Administration

| Formulation Composition | Maximum Recommended Concentration | Notes |

| 10% DMSO, 40% PEG-400, 50% Saline | 1-5 mg/mL | A common ternary system for initial PK studies. |

| 20% Solutol® HS 15 in Water | Dependent on compound solubility | Can improve solubility and bioavailability. |

| 30% Captisol® (SBE-β-CD) in Water | Dependent on compound solubility | Cyclodextrins can form inclusion complexes to enhance solubility. |

Protocol 3: Preparation of a Solution Formulation (10% DMSO, 40% PEG-400, 50% Saline)

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG-400 and vortex until a clear solution is formed.

-